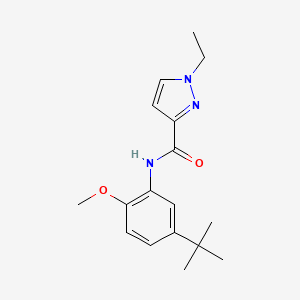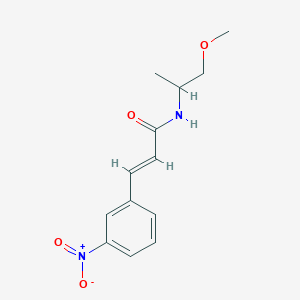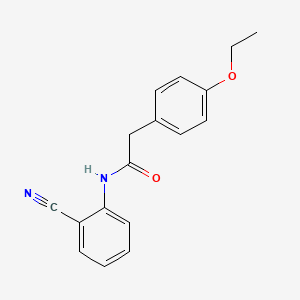
N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine, also known as U-47700, is a synthetic opioid analgesic that has gained attention in recent years due to its potential for abuse and addiction. However, U-47700 also has potential applications in scientific research, specifically in the study of opioid receptors and pain pathways.
作用機序
N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine acts as an agonist at the mu-opioid receptor, producing analgesia and other effects similar to those of other opioids such as morphine. It also has some affinity for the delta-opioid receptor, but little to no affinity for the kappa-opioid receptor. N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine is metabolized in the liver to several metabolites, including a carboxylic acid derivative and a desmethyl metabolite.
Biochemical and Physiological Effects:
N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has a shorter duration of action than some other opioids, such as fentanyl, and may be less potent in some assays. However, N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine has been shown to produce similar effects to other opioids in animal models, and may have potential as a research tool in this context.
実験室実験の利点と制限
N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine has several advantages and limitations for use in lab experiments. One advantage is its high affinity for the mu-opioid receptor, which makes it a useful tool for studying opioid receptors and pain pathways. Another advantage is its shorter duration of action, which may be useful in certain experimental designs. However, N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine also has potential for abuse and addiction, and caution should be taken when handling and using this compound in the lab.
将来の方向性
There are several future directions for research on N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine. One area of interest is the development of analogues with different properties, such as longer duration of action or greater selectivity for specific opioid receptors. Another area of interest is the study of the interactions between N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine and other neurotransmitter systems, such as the dopamine and serotonin systems. Finally, further research is needed to understand the potential for abuse and addiction associated with N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine, and to develop strategies for mitigating these risks.
合成法
N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine can be synthesized through a multistep process, starting with the reaction of 2,2-diphenylethylamine with methylamine to form N-(2,2-diphenylethyl)-1-methyl-4-aminopiperidine. This intermediate is then reacted with acetic anhydride to form the final product, N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine. The synthesis method has been described in detail in scientific literature, and can be modified to produce analogues of N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine with different properties.
科学的研究の応用
N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine has potential applications in scientific research, specifically in the study of opioid receptors and pain pathways. It has been shown to bind to the mu-opioid receptor with high affinity, and has been used as a tool to study the structure and function of opioid receptors. N-(2,2-diphenylethyl)-1-methyl-4-piperidinamine can also be used to study the mechanisms of opioid tolerance and addiction, as well as the interactions between opioids and other neurotransmitter systems.
特性
IUPAC Name |
N-(2,2-diphenylethyl)-1-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-22-14-12-19(13-15-22)21-16-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-21H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEJCDHSTATKHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-1-(1-hydroxy-2-naphthyl)-2-propen-1-one](/img/structure/B5380207.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(3-methoxypropyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5380215.png)

![dimethyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5380245.png)

![7-propyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5380250.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5380272.png)

![9-[(3-hydroxypyridin-2-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5380301.png)
![N-[(5-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5380317.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5380321.png)
